![molecular formula C11H12BrClO2 B13303735 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)
3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrClO2. It is a derivative of oxolane, featuring a bromine atom at the 3-position and a 3-chlorophenylmethoxy group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-chlorophenylmethanol with 3-bromooxolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amine derivatives, while oxidation reactions produce oxolane derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The oxolane ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane
- 3-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybiphenyl
Uniqueness
3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane is unique due to the specific positioning of the bromine and 3-chlorophenylmethoxy groups on the oxolane ring. This unique structure imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C11H12BrClO2 |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
3-bromo-4-[(3-chlorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12BrClO2/c12-10-6-14-7-11(10)15-5-8-2-1-3-9(13)4-8/h1-4,10-11H,5-7H2 |
Clave InChI |
FKHPJXBWHQZVCM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)Br)OCC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


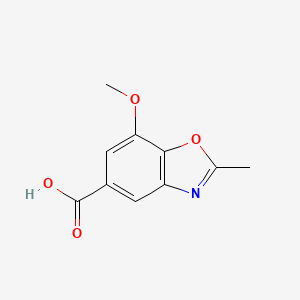
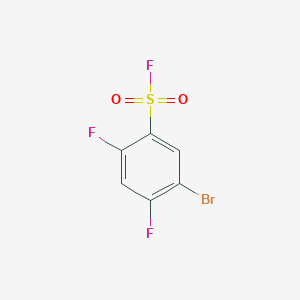
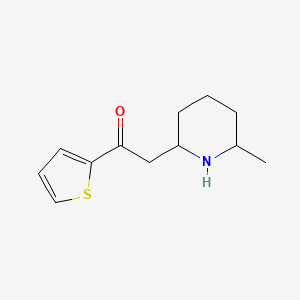

![1-[(6-Methyl-2,3-dihydro-1H-inden-1-yl)amino]propan-2-ol](/img/structure/B13303682.png)
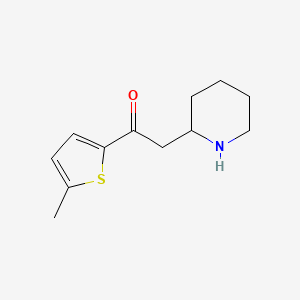
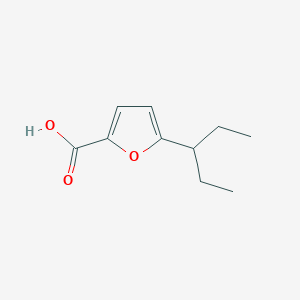
![Butyl[1-(3,4-dimethylphenyl)ethyl]amine](/img/structure/B13303697.png)
![2-[(Heptan-2-yl)amino]propane-1,3-diol](/img/structure/B13303706.png)

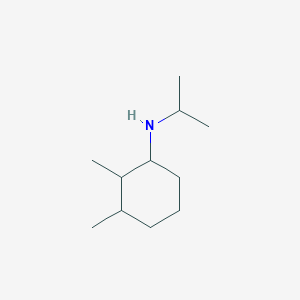
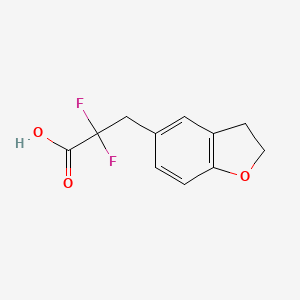
![2-Ethyl-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13303731.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
